

A Predictive Analysis for Drug Development and Materials Science

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Compound of Interest

Compound Name: *3-(Furan-2-yl)aniline hydrochloride*

CAS No.: 1172481-22-9

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Abstract

This technical guide presents a comprehensive theoretical and computational analysis of 3-(Furan-2-yl)aniline, a molecule with significant potential in medicinal chemistry and materials science. Given the limited direct experimental data, this document establishes a predictive profile by leveraging high-level computational methodologies, primarily Density Functional Theory (DFT), and by synthesizing data from structurally analogous furan and aniline derivatives. We provide an in-depth exploration of the molecule's optimized geometry, conformational preferences, electronic landscape, and spectroscopic signatures. This guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a rational approach to the future experimental investigation and application of this promising molecular scaffold.

Introduction: The Scientific Imperative

At the intersection of heterocyclic and aromatic chemistry lies 3-(Furan-2-yl)aniline, a molecule that marries the electron-rich furan ring with the versatile aniline moiety. The furan nucleus is a cornerstone in a vast array of biologically active natural products and synthetic pharmaceuticals[1]. Concurrently, the aniline framework is a fundamental building block in the synthesis of countless drugs and advanced polymeric materials[2]. The conjugation of these two critical pharmacophores suggests a unique confluence of properties, making 3-(Furan-2-yl)aniline a compelling target for theoretical investigation. This guide aims to construct a robust,

predictive model of its core properties, thereby providing a scientific rationale for its exploration in applied research.

Molecular Structure and Conformational Dynamics

The bio-reactivity and material properties of 3-(Furan-2-yl)aniline are intrinsically linked to its three-dimensional structure. The molecule's conformational flexibility is dominated by the rotation about the C-C single bond that bridges the furan and aniline rings. This torsional freedom is a critical determinant of the molecule's electronic and steric profile.

Conformational Landscape: A Balance of Forces

Similar to other biaryl systems, the conformational preference of 3-(Furan-2-yl)aniline arises from a delicate balance between two opposing forces: the steric repulsion between the ortho-hydrogens of the two rings and the electronic stabilization gained from π -system conjugation[3]. A fully planar geometry, while maximizing π -orbital overlap, is energetically unfavorable due to significant steric hindrance. Consequently, the molecule is predicted to adopt a non-planar, twisted conformation in its ground state, which represents the energetic minimum between these competing effects.

Caption: Optimized molecular structure of 3-(Furan-2-yl)aniline.

Predicted Structural Parameters

By applying DFT calculations, benchmarked against known furan-aryl systems, we can predict the key structural parameters for the most stable conformation of 3-(Furan-2-yl)aniline[3].

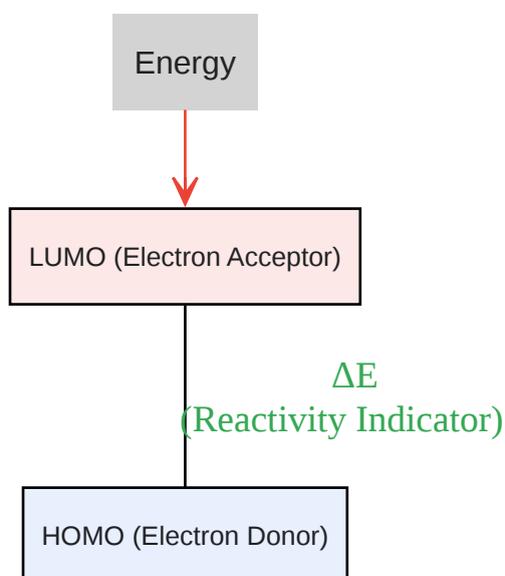
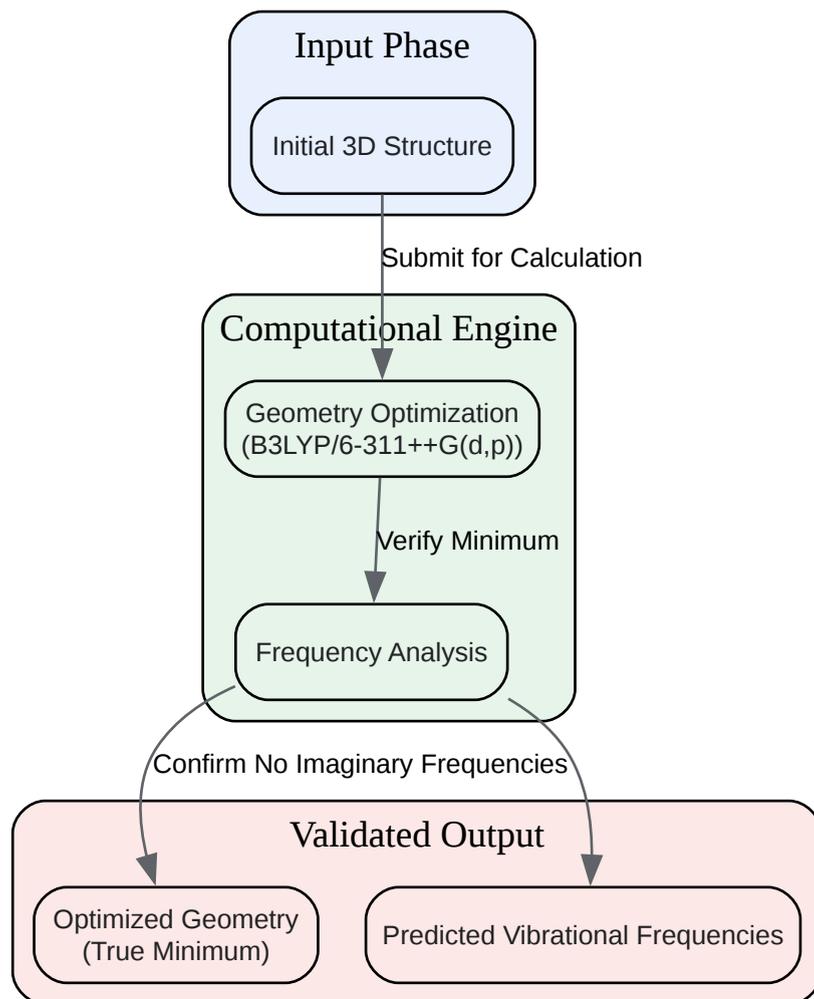
Parameter	Predicted Value	Rationale and Comparative Basis
C-C Inter-ring Bond Length	~1.48 Å	Consistent with biaryl systems exhibiting partial π -conjugation across the central bond[3].
Inter-ring Dihedral Angle	~30-50°	Analogous to the twist angle observed in biphenyl and other sterically hindered biaryls[3].
C-N Bond Length (Aniline)	~1.40 Å	Typical bond length for an sp^2 carbon to an sp^3 nitrogen in aniline derivatives[4].
C-O Bond Lengths (Furan)	~1.36 Å	Characteristic of the C-O bonds within a furan ring, indicating partial double bond character.

Experimental Protocol: In Silico Geometry Optimization

The determination of the optimized molecular geometry is a foundational step in theoretical analysis. The following protocol outlines a robust and widely accepted DFT-based approach.

- **Computational Software:** A quantum chemistry package such as Gaussian or ORCA is recommended.
- **Theoretical Method:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and reliable choice for organic molecules[5].
- **Basis Set:** The 6-311++G(d,p) basis set provides a high level of accuracy for both geometry and electronic properties. For preliminary scans, a more modest 6-31G(d) basis set can be employed[6][7].
- **Workflow:** a. Construct an initial 3D model of 3-(Furan-2-yl)aniline. b. Execute a geometry optimization calculation without imposing any symmetry constraints to locate the lowest energy conformer. c. Perform a subsequent frequency calculation on the optimized structure.

The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.



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Caption: Frontier molecular orbital energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, thereby identifying sites prone to electrophilic and nucleophilic attack. For 3-(Furan-2-yl)aniline, regions of high negative potential (color-coded in red) are expected to be localized around the nitrogen atom of the amine and the oxygen atom of the furan, marking them as primary sites for electrophilic interaction. Conversely, regions of positive potential (blue) will likely surround the hydrogen atoms of the amine group, indicating their susceptibility to nucleophilic attack.

Predicted Spectroscopic Signatures

Theoretical spectroscopic data are indispensable for the structural verification and characterization of novel compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational spectra serve as a unique molecular fingerprint. Key predicted vibrational frequencies for 3-(Furan-2-yl)aniline are tabulated below, providing a guide for experimental spectral assignment.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
N-H Stretching	3400 - 3500
Aromatic C-H Stretching	3000 - 3100
C=C Stretching (Aromatic)	1500 - 1600
C-N Stretching	1250 - 1350
C-O-C Asymmetric Stretch (Furan)	1000 - 1200

UV-Visible Spectroscopy

Electronic transitions can be predicted with high accuracy using Time-Dependent DFT (TD-DFT). 3-(Furan-2-yl)aniline is expected to show strong absorption in the UV region, primarily due to $\pi \rightarrow \pi^*$ transitions within its extended conjugated system.[8] The calculated maximum absorption wavelength (λ_{max}) is predicted to be in the 250-350 nm range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

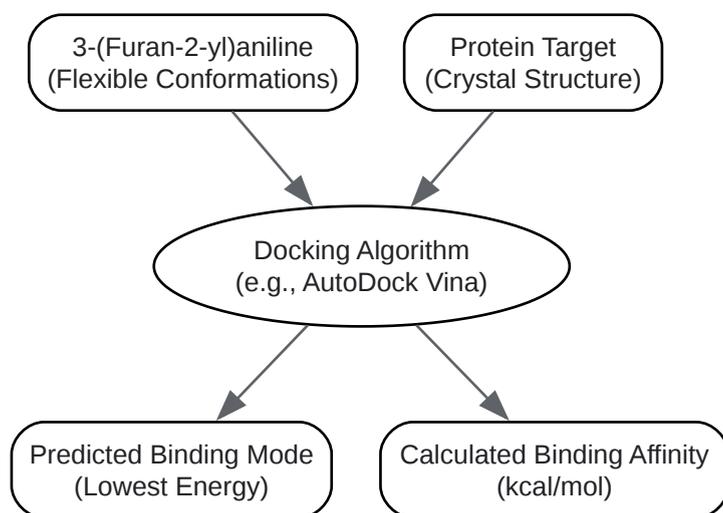
The Gauge-Independent Atomic Orbital (GIAO) method allows for the reliable prediction of ^1H and ^{13}C NMR chemical shifts. These predicted spectra are crucial for the unambiguous structural elucidation of the molecule in solution. Protons on the aromatic rings are expected to resonate in the δ 6.0-8.0 ppm range, while the amine protons are likely to present as a broad singlet, the position of which will be solvent-dependent.

Drug Development Potential: A Molecular Docking Perspective

The theoretical properties of 3-(Furan-2-yl)aniline highlight its potential as a versatile scaffold in drug discovery. The presence of hydrogen bond donors (amine group) and acceptors (furan oxygen and amine nitrogen) combined with its capacity for π - π stacking interactions make it an attractive candidate for binding to various biological targets.

Molecular Docking Workflow

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a protein's active site. To evaluate the therapeutic potential of 3-(Furan-2-yl)aniline, docking studies against key enzymes or receptors involved in disease pathways would be a logical next step.



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